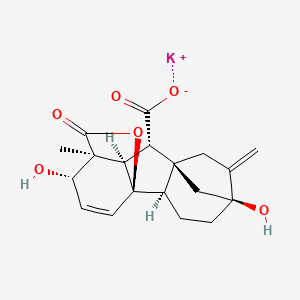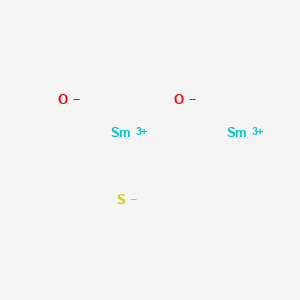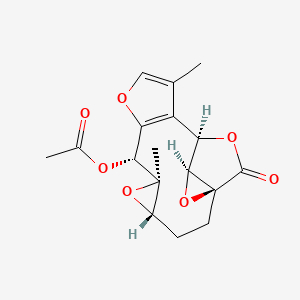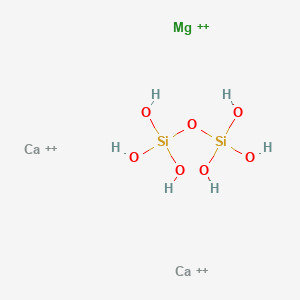
Potassium gibberellate
Übersicht
Beschreibung
Potassium gibberellate is a derivative of gibberellic acid . It is a white crystalline powder, odorless, and soluble in water, alcohol, and acetone . It is a salt of gibberellic acid .
Synthesis Analysis
Potassium gibberellate can be synthesized from biologically active acids transformed into an ionic form and combined with appropriate quaternary ammonium cation . The surface-active tetrapentylammonium ion and natural substances such as acetylcholine, choline, and quinine were the sources of cations . Novel salts of gibberellic acid were obtained with high yields exceeding 97% as a result of the metathesis reaction or the neutralization of quaternary ammonium hydroxides .Molecular Structure Analysis
The molecular formula of Potassium gibberellate is C19H21KO6 . Its average mass is 384.465 Da and its monoisotopic mass is 384.097534 Da .Chemical Reactions Analysis
Potassium gibberellate can undergo a metathesis reaction or the neutralization of quaternary ammonium hydroxides to form new quaternary ammonium salts . It can also react with Folin-Wu phosphomolybdic acid reagent for quantitative assay .Physical And Chemical Properties Analysis
Potassium gibberellate is a white crystalline powder, odorless, and soluble in water, alcohol, and acetone . It has a molecular formula of C19H21KO6 .Wissenschaftliche Forschungsanwendungen
Nodulation in Legumes : Potassium gibberellate can significantly affect nodulation in leguminous plants, such as white clover (Trifolium repens) and dwarf beans (Phaseolus vulgaris), with varied responses across different legume species (Fletcher, Alcorn, & Raymond, 1958), (Fletcher, Alcorn, & Raymond, 1959).
Influence on Flower Bud Development : It can impact flower bud development in plants like the Redskin peach, either causing bud mortality or accelerating development, depending on the timing and concentration of application (Stembridge & Larue, 1969).
Shoot Apex Development in Barley : In winter barley, potassium gibberellate accelerates floral initiation and rapid development of shoot apices until after stages of anther formation (James & Lund, 1965).
Response of Soybeans : Soybean growth can be adversely affected by seed treatment with gibberellin, as stands and yields were found to be reduced in treated plants (Howell et al., 1960).
Impact on Microorganisms : Studies on Paramecium multimicronucleatum showed that its growth was unaffected by potassium gibberellate, highlighting the need for more research on the effects of gibberellins on microorganisms (Oravec et al., 1959).
Growth Regulation in Tung Trees : Potassium gibberellate has been observed to increase growth in tung seedlings and mature trees, with variations in response based on nutritional levels and application methods (Raese, 1970).
Effects on Stem Growth in Sunflower Plants : In sunflower plants, gibberellic acid has been shown to significantly increase stem growth, particularly in potassium-deficient conditions (Guardia & Benlloch, 1980).
Potassium Gibberellate and Naphtaline Acetamide on Bean Pod Setting : Potassium gibberellate, when used with naphtaline acetamide, increased the number of pods in bean plant crossings (Sarafi & Yazdi-samadi, 1973).
Effect on Vegetative Growth and Reproductive Characteristics of Tomato : Application of gibberellic acid and potassium nitrate in tomatoes showed increased growth and reproductive characteristics (Kazemi, 2014).
Wirkmechanismus
Safety and Hazards
While specific safety data for Potassium gibberellate was not found, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
potassium;(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6.K/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22;/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22);/q;+1/p-1/t10-,11+,12-,13-,16-,17+,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIAUDTIACQSC-GLDAWBHVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77-06-5 (Parent) | |
| Record name | Potassium gibberellate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6035605 | |
| Record name | Gibberellic acid, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium gibberellate | |
CAS RN |
125-67-7 | |
| Record name | Potassium gibberellate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellic acid, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a,7-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, monopotassium salt, (1α,2β,4aα,4bβ,10β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM GIBBERELLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52L7VZB7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-[1,2,3]Triazolo[1,5-a]benzimidazole](/img/structure/B577240.png)


![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)


![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)


![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)



